2,4-Dimethoxybenzoic acid

Catalog No.
S702114
CAS No.
91-52-1
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethoxybenzoic acid

CAS Number

91-52-1

Product Name

2,4-Dimethoxybenzoic acid

IUPAC Name

2,4-dimethoxybenzoic acid

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H,10,11)

InChI Key

GPVDHNVGGIAOQT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)OC

2,4-Dimethoxybenzoic acid (2,4-DMBA) is a naturally occurring organic compound belonging to the class of aromatic carboxylic acids. It has been identified in several plant species, including Salvia candidissima and Aconitum kongboense []. While its natural function in these plants remains unclear, research suggests 2,4-DMBA may possess interesting properties relevant to various scientific fields.

Potential applications in Material Science

  • Metal complexation: Studies have explored the ability of 2,4-DMBA to form complexes with various metals, including yttrium and lanthanides []. These complexes exhibit unique thermal and spectral features, suggesting potential applications in areas like catalysis, luminescence, and magnetism.

Potential applications in Biological Research

  • Antibacterial activity

    Research suggests 2,4-DMBA may possess antibacterial properties, potentially opening avenues for investigation as an antimicrobial agent []. However, further studies are needed to explore its efficacy and safety in this context.

  • Enzyme inhibition

    2,4-DMBA has been shown to inhibit certain enzymes, such as acetylcholinesterase []. This finding warrants further investigation to understand its potential role in managing conditions related to cholinergic dysfunction.

2,4-Dimethoxybenzoic acid is an aromatic carboxylic acid with the chemical formula C9H10O4C_9H_{10}O_4 and a molecular weight of 182.18 g/mol. It features two methoxy groups (-OCH₃) located at the 2 and 4 positions of the benzoic acid structure. This compound appears as a white crystalline solid and is soluble in organic solvents like ethanol and acetone, but less soluble in water due to its hydrophobic nature .

The chemical behavior of 2,4-dimethoxybenzoic acid includes various reactions typical of carboxylic acids and aromatic compounds:

  • Decarboxylation: Under acidic conditions, 2,4-dimethoxybenzoic acid can undergo decarboxylation to yield 2,4-dimethoxybenzene. This reaction is accelerated by increased acidity in the solution .
  • Esterification: The carboxylic group can react with alcohols to form esters, which are often used in flavoring and fragrance applications.
  • Nucleophilic Substitution: The methoxy groups can participate in electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.

Research indicates that 2,4-dimethoxybenzoic acid exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against certain bacteria and fungi, making it a candidate for pharmaceutical applications .
  • Anti-inflammatory Effects: Preliminary investigations suggest potential anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Several methods exist for synthesizing 2,4-dimethoxybenzoic acid:

  • Methylation of Benzoic Acid: A common method involves the methylation of benzoic acid using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
  • Friedel-Crafts Acylation: Another approach is through Friedel-Crafts acylation of anisole with phthalic anhydride followed by hydrolysis.
  • Direct Methoxylation: Direct methoxylation of benzoic acid using methanol under acidic conditions can also yield this compound .

2,4-Dimethoxybenzoic acid finds utility in various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored as an antimicrobial and anti-inflammatory agent.
  • Chemical Synthesis: It serves as a precursor for synthesizing more complex organic compounds and pharmaceuticals.
  • Agriculture: Potential applications include use as a herbicide or pesticide component due to its biological activity against certain pests.

Several compounds share structural similarities with 2,4-dimethoxybenzoic acid. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
2,4-Dimethylbenzoic AcidC9H10O2C_9H_{10}O_2Contains two methyl groups; less polar than dimethoxy variant.
3,4-Dimethoxybenzoic AcidC9H10O4C_9H_{10}O_4Similar structure but different methoxy positioning; potential differences in biological activity.
Vanillic AcidC9H10O4C_9H_{10}O_4Contains a methoxy group and an aldehyde; known for flavoring properties.

Uniqueness

2,4-Dimethoxybenzoic acid is unique due to its specific positioning of the methoxy groups which influences both its chemical reactivity and biological activity. Its dual functional groups allow for diverse applications in pharmaceuticals and agrochemicals compared to similar compounds that may lack such properties.

This comprehensive overview highlights the significance of 2,4-dimethoxybenzoic acid across various scientific domains while underscoring its unique characteristics compared to structurally similar compounds.

XLogP3

1.6

Melting Point

109.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg

Pictograms

Irritant

Irritant

Other CAS

91-52-1

Wikipedia

2,4-Dimethoxybenzoic acid

General Manufacturing Information

Benzoic acid, 2,4-dimethoxy-: ACTIVE

Dates

Last modified: 08-15-2023
Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem

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